N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that features a unique fusion of triazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the desired triazolopyridine derivatives . The reaction conditions are generally mild, and the process can be carried out at room temperature .
Industrial Production Methods
For industrial-scale production, a one-pot synthesis method has been developed. This method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The process is efficient, operationally simple, and provides high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a neuroprotective, antifungal, and antibacterial agent.
Materials Science: It has been used as an electron-acceptor unit in the synthesis of organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a versatile scaffold for the preparation of various heterocyclic derivatives.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an inhibitor of certain enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT) . This inhibition leads to the modulation of cellular processes, including energy metabolism and cell survival .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]triazolo[4,3-a]quinolines
- [1,2,4]triazolo[3,4-a]isoquinolines
- [1,2,4]triazolo[1,5-a]pyridines
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its specific fusion of triazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H10N8O |
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Molecular Weight |
294.27 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H10N8O/c22-13(9-4-5-11-17-18-19-21(11)8-9)14-7-12-16-15-10-3-1-2-6-20(10)12/h1-6,8H,7H2,(H,14,22) |
InChI Key |
TUGVNIIERXWTED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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